



## Application Notes: Mentos as a Tool for Investigating Surface Tension and Nucleation

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### Introduction

The explosive release of carbon dioxide from a carbonated beverage upon the introduction of Mentos candies is a well-documented phenomenon. While often presented as a simple science demonstration, this reaction offers a robust and engaging model system for studying fundamental physical chemistry principles, including surface tension, nucleation, and the kinetics of gas evolution. This document provides detailed protocols for utilizing the Mentos and soda system as a practical laboratory tool for researchers, scientists, and drug development professionals to explore these concepts in a controlled and quantifiable manner.

The reaction is not a chemical one, but rather a physical process.[1][2][3][4] The porous surface of the Mentos candy acts as a catalyst for the rapid formation of carbon dioxide bubbles, a process known as nucleation.[1][3][5] The speed and intensity of this reaction are influenced by various factors, including the composition of the beverage, the temperature, and the surface characteristics of the candy.[6] These application notes will detail experimental setups to investigate these variables.

# Scientific Principles Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. In carbonated beverages, this property helps to keep the dissolved carbon dioxide (CO2) in solution. Ingredients in the soda, such as sugars or artificial sweeteners, can affect



the surface tension. Diet sodas, which often contain aspartame, tend to have lower surface tension than regular sodas, which facilitates the formation and expansion of CO2 bubbles.[7]

### **Nucleation**

Nucleation is the first step in the formation of a new thermodynamic phase. In the context of the Mentos and soda reaction, it is the formation of CO2 gas bubbles within the liquid. The microscopic pits and imperfections on the surface of a Mentos candy serve as nucleation sites, which are energetically favorable locations for the dissolved CO2 to gather and form bubbles. [1][3][5][6] The vast number of these sites on a single Mentos candy allows for the nearly instantaneous formation of a massive number of bubbles, leading to the rapid expulsion of the beverage.[3]

## **Experimental Protocols**

# **Protocol 1: Effect of the Number of Mentos on Eruption Height**

This protocol outlines a method to quantify the relationship between the number of nucleation sites (varied by the number of Mentos) and the resulting geyser height.

#### Materials:

- 2-liter bottles of diet coke (all from the same batch and stored at the same temperature)
- Mint Mentos candies
- A device for simultaneously dropping the Mentos (e.g., a paper tube or a 3D-printed release mechanism)
- A vertical measuring scale (e.g., a large measuring tape or marked wall)
- Video recording device
- · Safety goggles

#### Procedure:



- Set up the experiment outdoors or in a large, easily cleanable area.
- Position the 2-liter bottle of diet coke on a level surface in front of the vertical measuring scale.
- Carefully open the bottle to minimize initial CO2 loss.
- Load the desired number of Mentos (e.g., 1, 2, 3, 5, 7, 10) into the dropping device. [6][8]
- Position the dropping device directly over the mouth of the bottle.
- Start the video recording.
- Simultaneously release the Mentos into the soda.
- Record the maximum height reached by the soda geyser by reviewing the video footage against the measuring scale.
- Repeat the experiment at least three times for each number of Mentos to ensure reproducibility.
- Measure and record the ambient temperature.

# Protocol 2: Influence of Beverage Temperature on Reaction Vigor

This protocol investigates the effect of temperature on the kinetics of CO2 release, measured by the volume of soda expelled.

### Materials:

- · 2-liter bottles of diet coke
- Mint Mentos (a consistent number for each trial, e.g., 7)
- · Dropping device
- Water baths at various temperatures (e.g., 10°C, 25°C, 40°C)



- Thermometer
- Graduated cylinders or a large measuring cup
- Safety goggles

#### Procedure:

- Place unopened 2-liter bottles of diet coke in the water baths until they reach the desired temperatures.
- Set up the experiment in a suitable location.
- Carefully open a temperature-conditioned bottle and measure the initial volume (2000 mL).
- Load the dropping device with a consistent number of Mentos.
- Position the device over the bottle opening and release the candies.
- After the eruption ceases, carefully measure the volume of the remaining soda in the bottle using graduated cylinders.
- Calculate the volume of soda expelled by subtracting the remaining volume from the initial volume.
- Repeat the experiment at least three times for each temperature.

# Protocol 3: Comparison of Different Carbonated Beverages

This protocol compares the effect of different beverage compositions on the eruption, measured by the mass of soda lost.

#### Materials:

 Various 2-liter bottles of carbonated beverages (e.g., diet coke, regular coke, seltzer water, tonic water)



- Mint Mentos (a consistent number for each trial)
- · Dropping device
- · Digital balance with sufficient capacity
- Safety goggles

### Procedure:

- Ensure all beverages are at the same temperature.
- Place an unopened bottle of the first beverage on the digital balance and record its initial mass.
- Carefully open the bottle.
- Load the dropping device with a consistent number of Mentos.
- Position the device over the bottle opening and release the candies.
- After the reaction is complete, place the bottle back on the balance and record the final mass.
- Calculate the mass of soda lost.
- Repeat for each type of beverage, performing at least three trials per beverage.

### **Data Presentation**

The following tables summarize expected quantitative data from the described experiments.

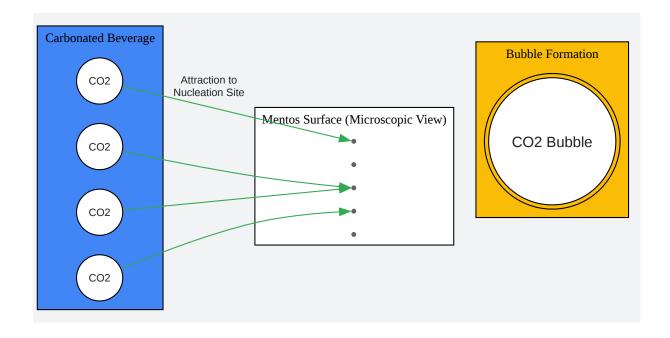
| Number of Mentos | Average Eruption Height (cm)[8] |
|------------------|---------------------------------|
| 5                | 209                             |
| 7                | 190.7                           |
| 10               | 210.8                           |



| Beverage Temperature (°C) | Average Volume of Soda Expelled (mL) |
|---------------------------|--------------------------------------|
| ~7                        | Lower                                |
| ~16 (Room Temp)           | Medium                               |
| ~40                       | Higher                               |

| Type of Beverage | Average Mass of Soda Lost (g)[9] |
|------------------|----------------------------------|
| Diet Coke        | High                             |
| Regular Coke     | Medium                           |
| Seltzer Water    | Low                              |
| Diet Tonic Water | High                             |

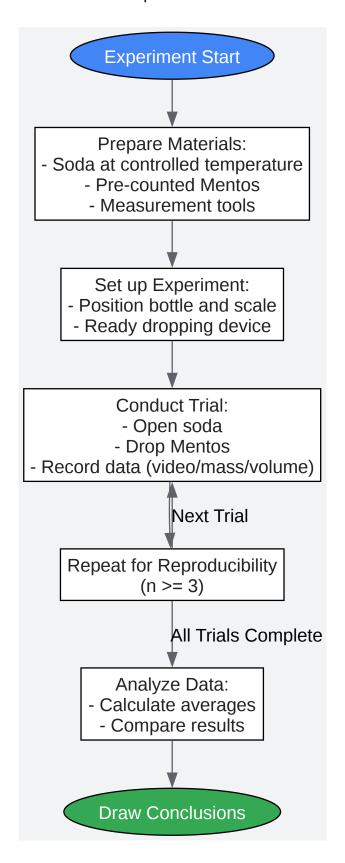
## **Visualizations**



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Caption: Nucleation of CO2 bubbles on the porous surface of a Mentos candy.



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Caption: General experimental workflow for quantitative analysis.

### Conclusion

The Mentos and soda reaction provides a visually compelling and scientifically rich platform for the study of surface tension and nucleation. The experimental protocols detailed in these application notes offer a framework for conducting quantitative investigations into the physical parameters that govern this phenomenon. For researchers in fields such as materials science, fluid dynamics, and formulation science, this system can serve as an accessible and cost-effective model for exploring complex physical processes. The principles demonstrated are directly applicable to a wide range of industrial and pharmaceutical applications, including the development of effervescent drug delivery systems and the control of bubble formation in manufacturing processes.

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